

An In-depth Technical Guide to the C(Yigrs)3-NH2 Signaling Pathway

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Compound of Interest

Compound Name: C(Yigrs)3-NH2

CAS No.: 145194-33-8

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide **C(Yigrs)3-NH2**, a multimeric form of the laminin-derived sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), is a potent modulator of key cellular processes, including adhesion, migration, differentiation, and inflammation. This guide provides a comprehensive overview of the **C(Yigrs)3-NH2** signaling pathway, detailing its receptors, downstream signaling cascades, and diverse cellular effects. This document consolidates current knowledge, presents quantitative data in structured tables, offers detailed experimental protocols for studying the pathway, and provides visual representations of the signaling networks and experimental workflows through Graphviz diagrams. This technical guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and therapeutically target the intricate signaling mechanisms governed by **C(Yigrs)3-NH2**.

Introduction

C(Yigrs)3-NH2 is a synthetic peptide designed to mimic the cell-binding domain of the B1 chain of laminin, a major component of the basement membrane.^[1] Its core sequence, YIGSR,

is recognized by specific cell surface receptors, initiating a cascade of intracellular events that influence a wide range of physiological and pathological processes. These include roles in cancer metastasis, immune modulation, and tissue regeneration. Understanding the intricacies of the **C(Yigsr)3-NH2** signaling pathway is paramount for the development of novel therapeutic strategies targeting these conditions.

Receptors for C(Yigsr)3-NH2

C(Yigsr)3-NH2 primarily interacts with two main classes of cell surface receptors: integrins and the 67 kDa laminin receptor (67LR).

2.1. Integrins

Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion. The YIGSR motif has been shown to interact with several integrin subtypes, most notably:

- $\alpha4\beta1$ Integrin: This integrin has been identified as a key receptor for YIGSR-mediated cell adhesion.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- $\alpha6\beta1$ Integrin: This integrin is also implicated in mediating cellular responses to YIGSR.[\[4\]](#)
- $\alpha v\beta1$ Integrin: While less characterized in the context of YIGSR signaling, it is another potential receptor.

2.2. 67 kDa Laminin Receptor (67LR)

The 67LR is a high-affinity non-integrin receptor for laminin and its derivatives, including the YIGSR sequence.[\[1\]](#)[\[5\]](#)[\[6\]](#) This receptor plays a significant role in mediating the anti-metastatic effects of YIGSR.[\[5\]](#)

Core Signaling Pathways

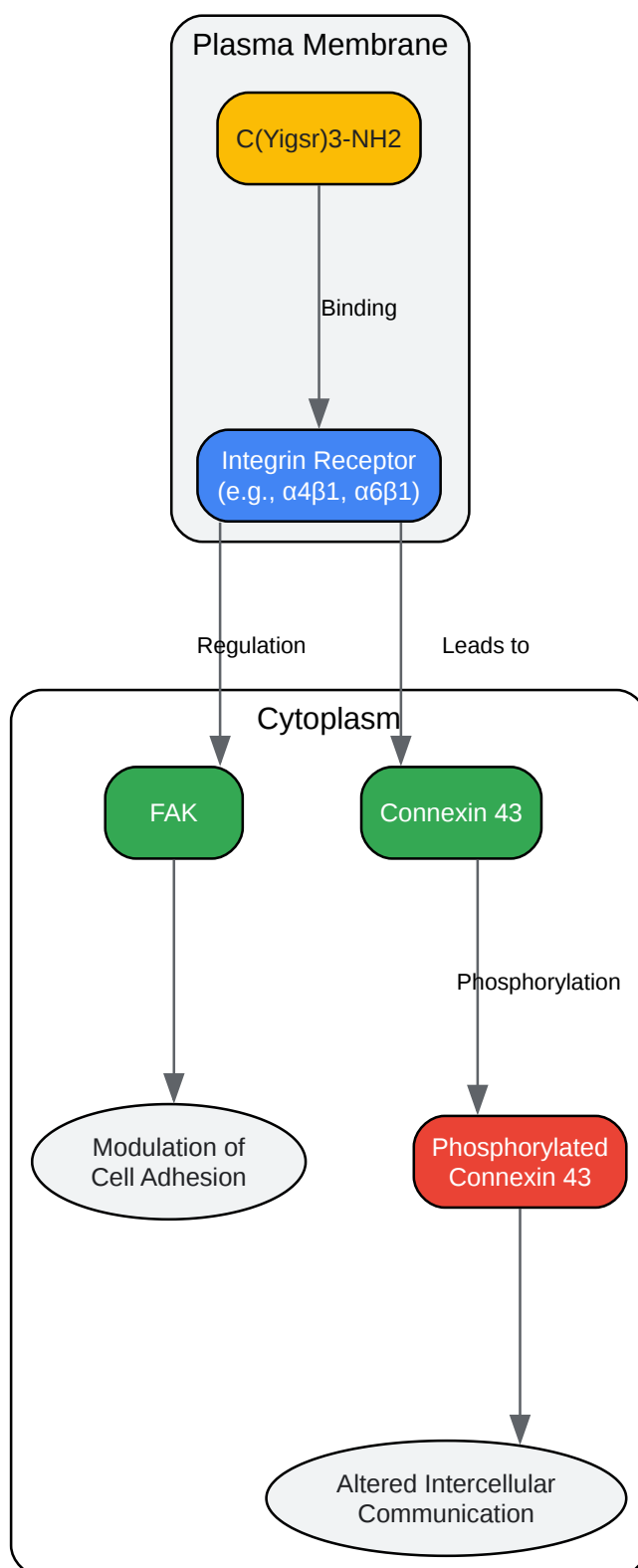
Upon binding to its receptors, **C(Yigsr)3-NH2** triggers distinct downstream signaling cascades that ultimately dictate the cellular response.

3.1. Integrin-Mediated Signaling

Binding of **C(Yigsr)3-NH2** to integrins initiates a signaling cascade that often involves the recruitment of focal adhesion proteins. A key player in this pathway is Focal Adhesion Kinase (FAK).

- **FAK Signaling:** In some cellular contexts, YIGSR has been observed to decrease the levels of FAK protein, suggesting a regulatory role in cell adhesion dynamics.[7] However, the precise mechanism of FAK regulation by YIGSR is cell-type dependent and requires further investigation.
- **Connexin 43 Phosphorylation:** YIGSR has been shown to increase the phosphorylation of Connexin 43, a gap junction protein involved in intercellular communication.[7]

Integrin Signaling Pathway Diagram



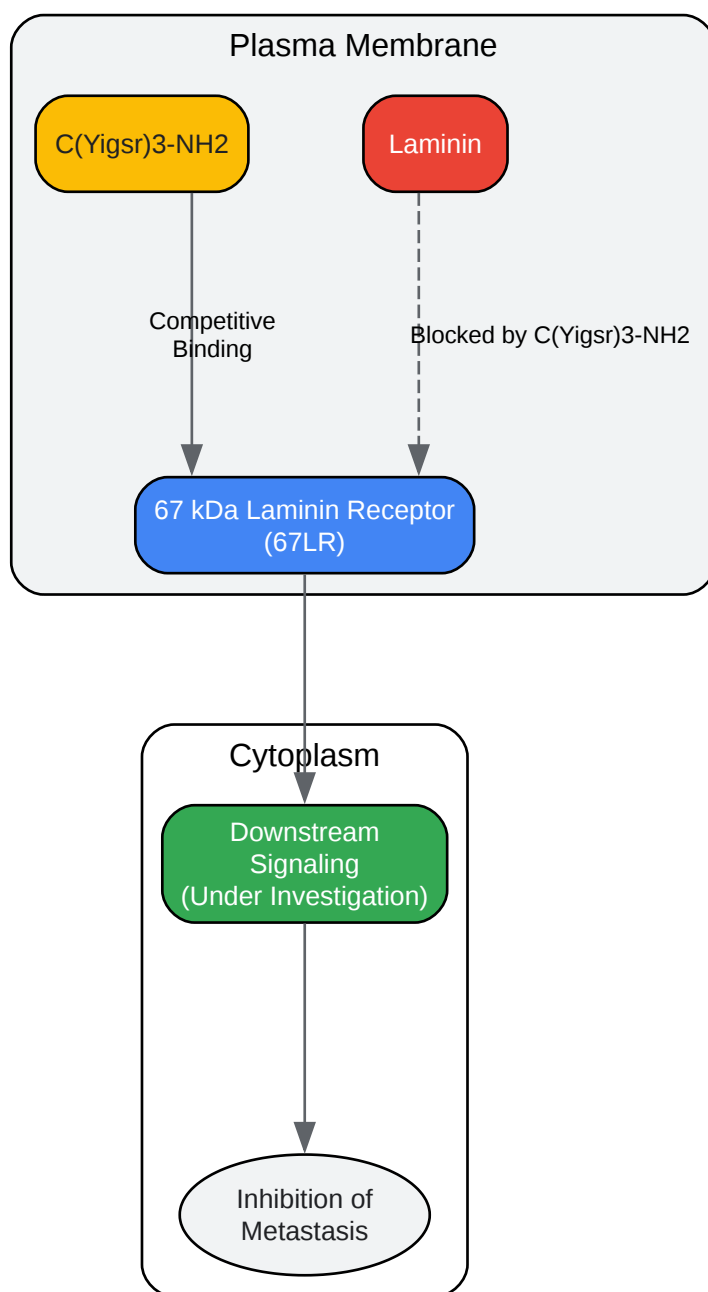
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Integrin-mediated signaling cascade initiated by **C(Yigrs)3-NH2**.

3.2. 67LR-Mediated Signaling

The interaction of **C(Yigsr)3-NH2** with 67LR is particularly relevant in the context of cancer metastasis. This pathway is thought to competitively inhibit the binding of laminin to 67LR on tumor cells, thereby reducing their metastatic potential.[5] The downstream signaling events following YIGSR binding to 67LR are less well-defined but are an active area of research.

67LR Signaling Pathway Diagram



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67LR-mediated signaling by **C(Yigsr)3-NH2**, leading to metastasis inhibition.

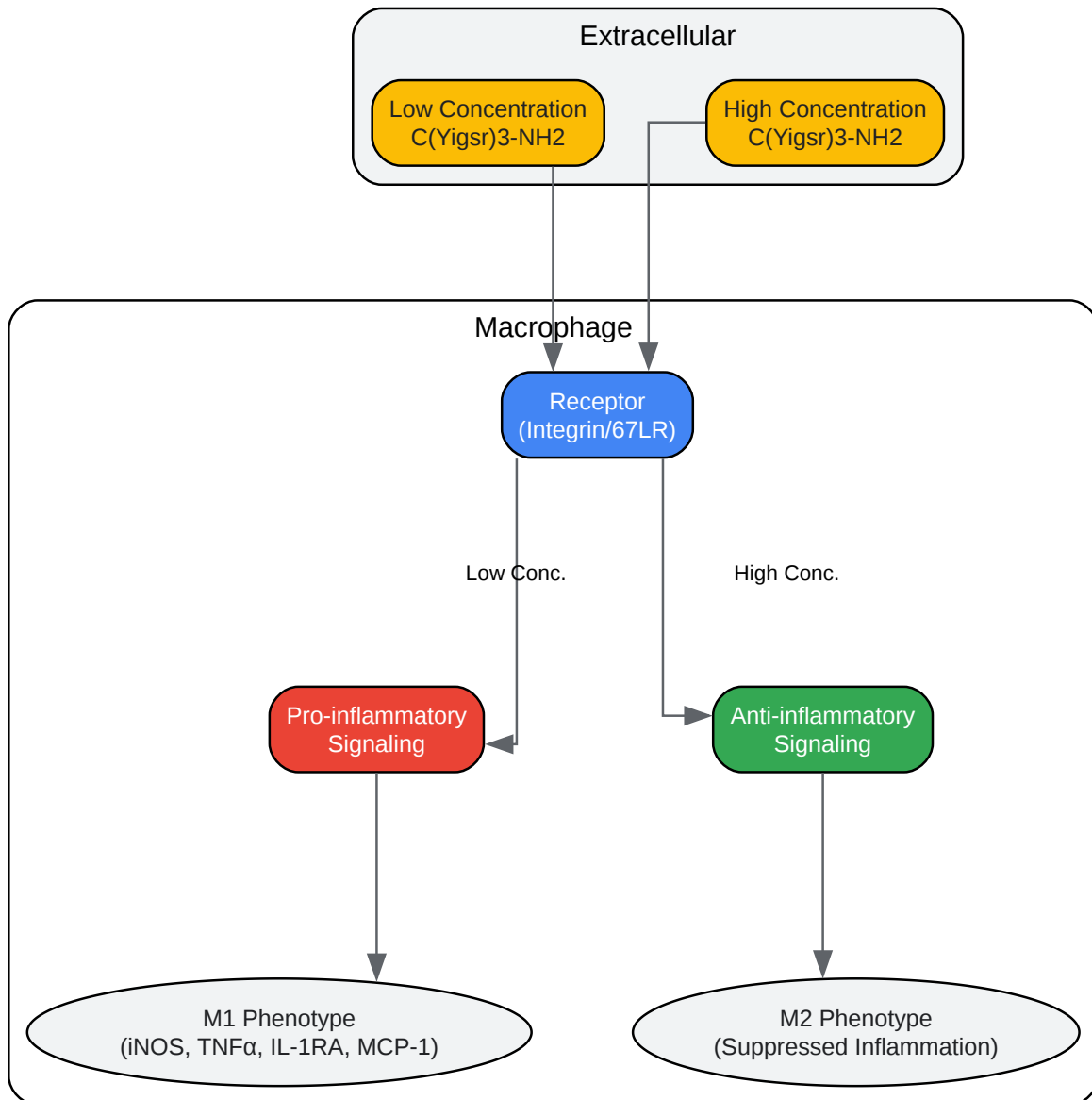
3.3. Macrophage-Specific Signaling

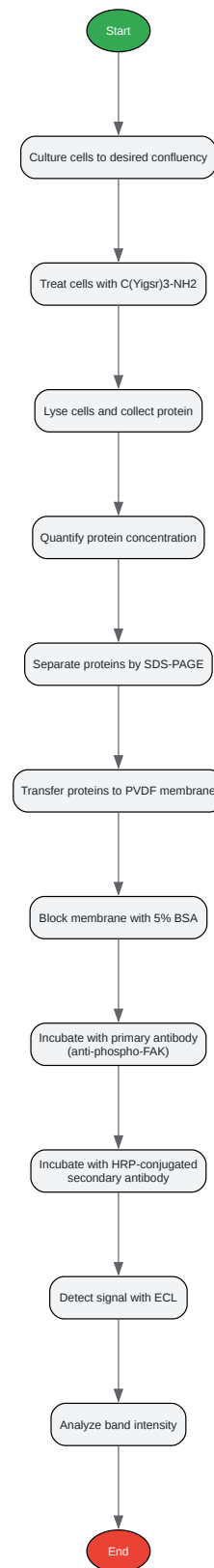
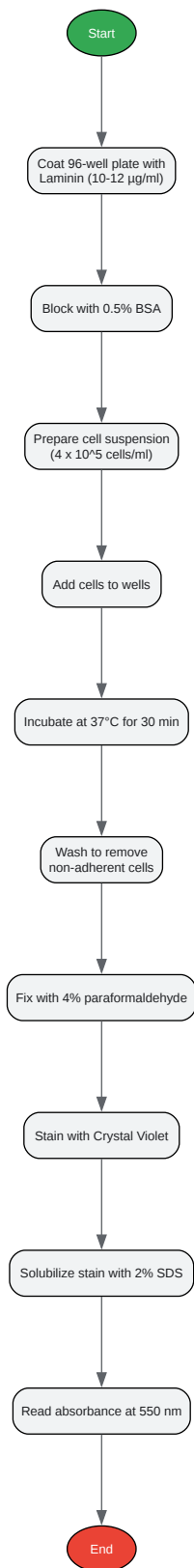
C(Yigsr)3-NH2 exerts a profound and concentration-dependent effect on macrophage phenotype. This modulation is critical in inflammatory responses and immune regulation.

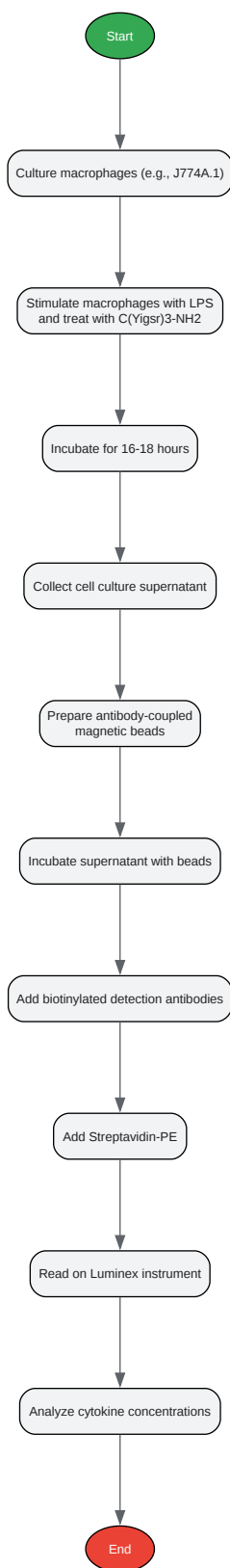
- Low Concentrations (e.g., 2 mM): At lower concentrations, YIGSR promotes a pro-inflammatory (M1) macrophage phenotype, characterized by increased expression of inducible nitric oxide synthase (iNOS) and secretion of pro-inflammatory cytokines such as TNF α , IL-1RA, and MCP-1.[8]
- High Concentrations (e.g., 8 mM): Conversely, higher concentrations of YIGSR tend to suppress the pro-inflammatory response.[8]

This dose-dependent effect suggests a complex regulatory mechanism that could be harnessed for therapeutic purposes.

Macrophage Signaling Diagram







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